(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
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Overview
Description
(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines benzothiazole, furan, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 6-ethyl-1,3-benzothiazole, furan-2-carbaldehyde, and 4-(propan-2-yl)benzaldehyde. The key steps in the synthesis may involve:
Condensation Reactions: Formation of intermediates through condensation reactions between the aldehydes and benzothiazole.
Cyclization: Cyclization reactions to form the pyrrolidine ring.
Functional Group Modifications: Introduction of hydroxyl and other functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the double bonds or carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be studied through in vitro and in vivo experiments.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Mechanism of Action
The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
DNA Intercalation: Intercalating into DNA strands and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- (4E)-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
- (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[thiophene-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione lies in its specific combination of functional groups and aromatic systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H24N2O4S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H24N2O4S/c1-4-16-7-12-19-21(14-16)34-27(28-19)29-23(18-10-8-17(9-11-18)15(2)3)22(25(31)26(29)32)24(30)20-6-5-13-33-20/h5-15,23,31H,4H2,1-3H3 |
InChI Key |
AWPJJKUOQWZVJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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